2-Chloroethyl methacrylate chemical properties and structure
2-Chloroethyl methacrylate chemical properties and structure
An In-depth Technical Guide to 2-Chloroethyl Methacrylate (B99206): Chemical Properties and Structure
Introduction
2-Chloroethyl methacrylate (CEMA) is a functional monomer that holds significant importance in the field of polymer science.[1] Its unique bifunctional nature, featuring a polymerizable methacrylate group and a reactive chloroethyl group, makes it a versatile building block for creating a wide range of advanced polymeric materials.[1] The vinyl group allows for its participation in various polymerization reactions, while the pendant chloroethyl group serves as a site for post-polymerization modification, enabling the introduction of diverse functionalities onto the polymer backbone.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of CEMA for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
The structure of 2-Chloroethyl methacrylate consists of a methacrylate ester with a 2-chloroethyl group attached to the ester oxygen. This structure provides two primary sites of reactivity: the carbon-carbon double bond of the methacrylate group and the carbon-chlorine bond of the ethyl group.
Caption: Chemical structure of 2-Chloroethyl methacrylate.
Below is a summary of key identifiers for 2-Chloroethyl methacrylate.
| Identifier | Value | Source |
| IUPAC Name | 2-chloroethyl 2-methylprop-2-enoate | [2][3] |
| CAS Number | 1888-94-4 | [1][4][5] |
| Molecular Formula | C₆H₉ClO₂ | [2][3][4][5] |
| Molecular Weight | 148.59 g/mol | [1][2][5] |
| SMILES | CC(=C)C(=O)OCCCl | [2][3] |
| InChI | InChI=1S/C6H9ClO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3 | [4] |
| InChIKey | GPOGMJLHWQHEGF-UHFFFAOYSA-N | [1][4] |
| Synonyms | Methacrylic acid 2-chloroethyl ester, β-Chloroethyl methacrylate | [2][4] |
Physical and Chemical Properties
2-Chloroethyl methacrylate is typically a colorless to pale yellow liquid with a distinct odor.[4] It exhibits solubility in organic solvents like ethanol (B145695) and acetone, but its solubility in water is limited.[4]
| Property | Value | Source |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Melting Point | -38°C | [5] |
| Boiling Point | 59-60°C at 8 mmHg | [5] |
| Density | 1.1635 g/cm³ (approximate) | [5] |
| tPSA | 26.3 Ų | [3] |
| MolLogP | 1.3445 | [3] |
| Stability | Commercially available with stabilizers like hydroquinone (B1673460) (400-600 ppm) or MEHQ to prevent premature polymerization. | [4][6] |
Reactivity and Polymerization
The chemical behavior of CEMA is dominated by its two functional groups.
3.1. Radical Polymerization The methacrylate group readily undergoes radical polymerization, initiated by standard initiators, to form poly(2-chloroethyl methacrylate) (PCEMA).[1][4][5] This process is the foundation for its use in creating a wide variety of polymers. The polymerization is typically conducted under an inert atmosphere to prevent oxygen from inhibiting the radical reaction.[1] Studies have shown that CEMA can also be polymerized at relatively low room temperatures (293-303 K) in the presence of amino compounds like dimethylaniline, which act as initiators.[7][8]
3.2. Post-Polymerization Modification The chloroethyl group provides a reactive site for post-polymerization functionalization.[1] The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution reactions.[1] This allows for the grafting of side chains, attachment of bioactive molecules, or the creation of cross-linked networks after the initial polymer backbone has been formed.[1] A key example is the conversion to 2-azidoethyl methacrylate (AEMA) via nucleophilic substitution, which introduces an azide (B81097) group for further "click" chemistry reactions.[1]
Caption: Dual reactivity pathways of 2-Chloroethyl methacrylate.
Experimental Protocols
4.1. Synthesis of 2-Chloroethyl Methacrylate
A common laboratory and industrial method for synthesizing CEMA is the direct esterification of methacrylic acid with 2-chloroethanol.[1]
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Reaction: Methacrylic Acid + 2-Chloroethanol ⇌ 2-Chloroethyl Methacrylate + Water
-
Catalyst: An acid catalyst, such as sulfuric acid or a solid acid catalyst like an ion-exchange resin, is used to facilitate the reaction.[1]
-
Conditions: The reaction is typically carried out under reflux conditions at temperatures between 60–80°C.[1]
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is crucial to prevent the premature polymerization of the monomer.[1]
-
Purification: Following the reaction, the mixture is purified. This involves neutralization of the acid catalyst, extraction of the product into an organic solvent (e.g., dichloromethane), and finally, isolation of the pure CEMA via vacuum distillation.[1]
An alternative, greener synthesis route involves a two-step, one-pot method via the acidolysis of boron esters, which has been reported to yield CEMA at 51.2%.[1]
Caption: Experimental workflow for the synthesis of CEMA via esterification.
4.2. Protocol for Radical Homopolymerization
The homopolymerization of CEMA can be achieved using standard free-radical polymerization techniques.
-
Materials: 2-Chloroethyl methacrylate (monomer), Benzoyl peroxide (BPO) or other suitable initiator, Tetrahydrofuran (THF) or other appropriate solvent.[1]
-
Procedure:
-
Dissolve the CEMA monomer in the solvent (e.g., THF) in a reaction vessel.
-
Add the radical initiator (e.g., BPO).
-
Purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Heat the reaction mixture to the desired temperature (e.g., 60°C) and maintain for a specified period to allow polymerization to proceed.[1]
-
Precipitate the resulting polymer (PCEMA) in a non-solvent (e.g., methanol), filter, and dry to isolate the product.
-
-
Reported Yield: One study using this method reported a high yield of 85.6% with a molecular weight of 67.0 kDa.[1]
Spectroscopic Data
The characterization of 2-Chloroethyl methacrylate and its polymers relies on standard spectroscopic techniques. While raw spectra are beyond the scope of this guide, the availability of reference data is crucial for structural confirmation.
| Spectroscopic Technique | Availability/Purpose | Source |
| ¹H and ¹³C NMR | Data is available in spectral databases. Used to confirm the molecular structure, identifying protons on the vinyl group, ethyl chain, and methyl group, as well as the distinct carbon environments. | [2][9] |
| Mass Spectrometry (GC-MS) | Data is available from the NIST Mass Spectrometry Data Center. It is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity. | [2] |
| Infrared (IR) Spectroscopy | Used to identify key functional groups, such as the C=O stretch of the ester and the C=C stretch of the vinyl group. The absence of the C=C absorption band post-polymerization confirms the reaction. | [8][9] |
Safety and Handling
2-Chloroethyl methacrylate is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards:
-
Handling:
-
Personal Protective Equipment (PPE):
-
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] Recommended storage temperature is 2-8°C.
-
References
- 1. 2-Chloroethyl methacrylate | 1888-94-4 | Benchchem [benchchem.com]
- 2. 2-Chloroethyl methacrylate | C6H9ClO2 | CID 15905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Monomer detail | 2-Chloroethyl methacrylate [copoldb.jp]
- 4. CAS 1888-94-4: 2-Chloroethyl methacrylate | CymitQuimica [cymitquimica.com]
- 5. 2-CHLOROETHYL METHACRYLATE CAS#: 1888-94-4 [m.chemicalbook.com]
- 6. utsi.edu [utsi.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. mdpi.com [mdpi.com]
- 10. chemical-label.com [chemical-label.com]
- 11. fishersci.com [fishersci.com]
